molecular formula C13H16N4O B2828884 N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide CAS No. 2127321-06-4

N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide

Cat. No.: B2828884
CAS No.: 2127321-06-4
M. Wt: 244.298
InChI Key: WWRXFARUXAUMJY-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C11H18N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide typically involves the reaction of 1-Aminocyclopentane carbonitrile with Valeryl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-11(7-15-10(2)16-9)12(18)17-13(8-14)5-3-4-6-13/h7H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRXFARUXAUMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2(CCCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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